![molecular formula C11H11N3O2S B426768 N-(4-ethoxyphenyl)-1,2,5-thiadiazole-3-carboxamide CAS No. 695176-66-0](/img/structure/B426768.png)
N-(4-ethoxyphenyl)-1,2,5-thiadiazole-3-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-1,2,5-thiadiazole-3-carboxamide is an aromatic amide.
Scientific Research Applications
Antimicrobial Evaluation
1,3,4-thiadiazole derivatives, including those related to N-(4-ethoxyphenyl)-1,2,5-thiadiazole-3-carboxamide, have been synthesized and evaluated for antimicrobial activities. Studies like those by (Noolvi, Patel, Kamboj, & Cameotra, 2016) demonstrate significant activity against several microbial strains, highlighting the potential of these compounds in antimicrobial applications.
Biological Activity and Drug Synthesis
Compounds containing the 1,3,4-thiadiazole moiety, closely related to the structure of interest, have been explored for their biological activities. Studies such as those by (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013) focus on the synthesis of hybrid molecules containing this moiety and investigate their antimicrobial, antilipase, and antiurease activities. These findings contribute to the understanding of the diverse biological applications of such compounds.
Synthesis and Spectral Characteristics
The synthesis process and spectral characteristics of thiadiazole derivatives, including those similar to N-(4-ethoxyphenyl)-1,2,5-thiadiazole-3-carboxamide, have been studied extensively. Research by (Zadorozhnii, Pokotylo, Kiselev, Kharchenko, & Okhtina, 2019) delves into the synthesis and characterization of these compounds, offering valuable insights into their chemical properties.
Fungicidal Activity
The fungicidal activity of novel thiadiazole derivatives is another area of interest. Research like that by (Tang Zi-lon, 2015) explores the synthesis and evaluation of these compounds against various fungi, indicating their potential in agricultural and pharmaceutical applications.
Inhibitor of NF-κB Pathway
Thiadiazole derivatives have been identified as inhibitors of the NF-κB pathway, which is significant in oncology. A study by (Pippione et al., 2017) demonstrates the potential of these compounds in inhibiting this pathway, contributing to cancer research and therapy.
properties
CAS RN |
695176-66-0 |
---|---|
Product Name |
N-(4-ethoxyphenyl)-1,2,5-thiadiazole-3-carboxamide |
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-9-5-3-8(4-6-9)13-11(15)10-7-12-17-14-10/h3-7H,2H2,1H3,(H,13,15) |
InChI Key |
KLTHZZMEMHCNNG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NSN=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NSN=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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